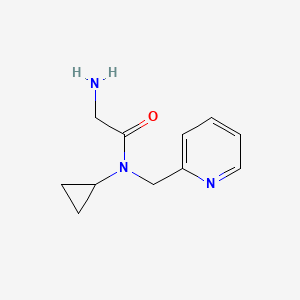

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

Description

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is a structurally complex acetamide derivative featuring a cyclopropyl group and a pyridin-2-ylmethyl substituent on the nitrogen atom. The compound is classified as a 6-membered heterocycle (pyridine-based) and has been listed in specialty chemical catalogs, though its commercial availability is currently marked as "discontinued" .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKQBMUXAKRJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=N2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-aminopyridine with cyclopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridin-2-ylmethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can be achieved through various methods, including chemodivergent synthesis techniques that allow for the formation of N-(pyridin-2-yl) amides from a-bromoketones and 2-aminopyridines under mild conditions. The process typically employs oxidants such as tert-butyl hydroperoxide (TBHP) and does not require metal catalysts, making it an environmentally friendly approach .

Biological Activities

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit potent inhibitory effects against bacterial aminoacyl-tRNA synthetases (aaRS), particularly leucyl-tRNA synthetase (LeuRS). These enzymes are crucial for protein synthesis, and their inhibition can lead to the development of new antibiotics . The compound's structure allows it to selectively inhibit bacterial growth, demonstrating its potential as a therapeutic agent against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that derivatives of pyridine-based amides can effectively target heat shock proteins (Hsp70), which play a critical role in cancer cell survival. Inhibiting Hsp70 can induce apoptosis in cancer cells, providing a promising avenue for cancer treatment .

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects. They may modulate neuroinflammation and provide protective benefits in neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

Case Studies

- Inhibition of Bacterial aaRS

- Cancer Cell Apoptosis Induction

- Neuroprotection in Animal Models

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide, highlighting variations in substituents, molecular weight, and properties:

Key Structural and Functional Insights :

Cyclopropyl vs. Benzylpyrrolidine Substitutents: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like benzylpyrrolidinylmethyl . However, the latter could improve binding affinity to lipophilic targets (e.g., GPCRs).

Iodine in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide enables heavy-atom derivatization for X-ray crystallography (e.g., via SHELXL refinement) .

Amino-Pyridine Derivatives: N-(6-aminopyridin-2-yl)acetamide lacks the cyclopropyl group but retains a pyridine core, making it a simpler intermediate for aminopyridine-based drug candidates .

Biological Activity

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An amino group (–NH₂)

- A cyclopropyl group (a three-membered carbon ring)

- A pyridin-2-ylmethyl group attached to an acetamide backbone

The molecular formula is , indicating a complex arrangement that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features facilitate binding at active sites, modulating enzymatic activity or receptor signaling pathways. This modulation can lead to various pharmacological effects, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Potential anticancer effects

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzyme activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib, indicating strong potential for use in inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- In Vivo Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, the compound demonstrated a significant reduction in swelling compared to untreated controls, suggesting effective anti-inflammatory action.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound in disk diffusion assays, reinforcing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring and cyclopropyl group can significantly alter the biological activity of the compound. For instance, substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors, thus improving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.